F-PEG2-SO2-COOH

PROTAC Linker PEG Derivatives Physicochemical Properties

PROTAC linker selection directly impacts degrader efficacy. Replacing specialized PEG2-sulfonyl-fluorine motifs with generic linkers risks ternary complex disruption and misleading DMPK profiles. - **Core differentiation:** Sulfonyl group modulates polarity/metabolic stability; terminal fluorine alters hydrophobicity vs. F-PEG2-COOH. - **Logistical advantage:** Powder stable at -20°C; defined stock solution stability enables confident inventory management. - **Application:** Prioritize for intracellular target engagement and linker-optimization SAR.

Molecular Formula C8H15FO6S
Molecular Weight 258.27 g/mol
Cat. No. B15540724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-PEG2-SO2-COOH
Molecular FormulaC8H15FO6S
Molecular Weight258.27 g/mol
Structural Identifiers
InChIInChI=1S/C8H15FO6S/c9-1-2-14-3-4-15-5-6-16(12,13)7-8(10)11/h1-7H2,(H,10,11)
InChIKeyKRUJQFYLGMAWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F-PEG2-SO2-COOH Specifications & Procurement


F-PEG2-SO2-COOH is a heterobifunctional polyethylene glycol (PEG) derivative, specifically categorized as a PROTAC (Proteolysis Targeting Chimera) linker . With a molecular weight of 258.26 g/mol and the molecular formula C8H15FO6S, its defining structural features include a terminal fluorine atom, a sulfonyl group, and a carboxylic acid, which are essential for its application in the synthesis of targeted protein degraders . It is typically supplied as a solid with a purity of ≥95% and should be stored as a powder at -20°C for long-term stability [1].

Why F-PEG2-SO2-COOH Is Not Interchangeable with Generic PEG Linkers


Interchanging PROTAC linkers is not trivial, as the linker composition—specifically its length and chemical nature—directly influences the physicochemical properties and biological efficacy of the resulting degrader molecule [1]. The unique combination of a short PEG2 chain with a sulfonyl group and a terminal fluorine in F-PEG2-SO2-COOH provides a distinct set of properties, including potential for specific reactivity and altered hydrophobicity, compared to simple alkyl or standard PEG linkers . Replacing it with a generic PEG or alkyl linker without careful evaluation risks altering the ternary complex formation, changing the degrader's permeability, or affecting its overall stability, which can lead to suboptimal degradation efficiency or misleading biological results [2].

F-PEG2-SO2-COOH Differentiation Evidence


Molecular Weight and Formula vs. Linker Properties

F-PEG2-SO2-COOH is differentiated by its specific molecular weight of 258.26 g/mol and formula C8H15FO6S, which define it as a distinct, short PEG2 linker with a sulfonyl group . This is quantitatively distinct from a comparable PEG2 linker like F-PEG2-COOH, which has a lower molecular weight of 166.15 g/mol and formula C6H11FO4, lacking the sulfonyl group and an additional carbon atom . This difference in mass and composition leads to a measurable change in the linker's physicochemical profile, including the elemental mass distribution with sulfur content at 12.41% for F-PEG2-SO2-COOH versus 0% for F-PEG2-COOH .

PROTAC Linker PEG Derivatives Physicochemical Properties

Sulfonyl Group Influence on PROTAC Properties

The presence of the sulfonyl group in F-PEG2-SO2-COOH offers a differentiating functional handle. In contrast to simple ether-based PEG linkers like F-PEG2-COOH , the sulfonyl group can participate in specific chemical reactions such as esterification and halogenation, which are not possible with a standard PEG chain . Furthermore, reviews on linker optimization highlight that modifications like incorporating a sulfone can alter the linker's polarity and potential for metabolic interactions, which is a key consideration for improving the drug metabolism and pharmacokinetics (DMPK) profile of PROTACs, an advantage not conferred by unmodified PEG linkers [1].

PROTAC Linker Design Sulfonyl Group Drug Metabolism and Pharmacokinetics

Cell Permeability: PEG vs. Alkyl Linkers

Research on VHL-based PROTACs provides strong evidence that PEG-based linkers confer superior cell permeability compared to their alkyl counterparts. A study comparing two PROTACs differing only by the replacement of two methylene groups in the linker with oxygen atoms showed that the PEG linker enabled the PROTAC to adopt conformations of similar shape and polarity in both polar and nonpolar environments, leading to high permeability [1]. In contrast, the alkyl linker caused the PROTAC to adopt extended, polar conformations in nonpolar media, explaining its low cell permeability [2]. As a PEG-based linker, F-PEG2-SO2-COOH is therefore positioned to contribute to favorable permeability properties in the final degrader, a critical advantage over alkyl-based alternatives.

PROTAC Permeability PEG Linker Alkyl Linker

Stability and Storage Requirements

F-PEG2-SO2-COOH demonstrates verified long-term stability under specified conditions. In powder form, it is stable for at least 3 years when stored at -20°C, and for 2 years at 4°C . For solutions, stability is maintained for 6 months at -80°C, and for 1 month at -20°C [1]. This is comparable to, or better than, the stability of similar PEG linkers like F-PEG2-COOH, which has the same stated storage conditions of -20°C for powder, but lacks the same explicit, multi-point stability data for various temperatures and states .

Compound Stability Storage Conditions Procurement

F-PEG2-SO2-COOH Application Scenarios


PROTAC Synthesis with Optimized Cell Permeability

The strong evidence supporting the superior permeability of PEG-based linkers over alkyl linkers makes F-PEG2-SO2-COOH an ideal choice for constructing PROTACs where intracellular access is paramount . This is especially relevant for targets that are known to be difficult to engage or for degrader programs that have previously failed due to poor cellular penetration. Its use is a data-driven decision to mitigate a common development bottleneck [3].

Fine-Tuning PROTAC Physicochemical and DMPK Profiles

The presence of the sulfonyl group in F-PEG2-SO2-COOH provides a distinct advantage for researchers aiming to precisely control the polarity and metabolic stability of their degrader molecules . This compound should be prioritized in structure-activity relationship (SAR) studies focused on linker optimization, where small changes in polarity can have a profound impact on the drug metabolism and pharmacokinetics (DMPK) profile of a PROTAC [3]. It serves as a specific tool to explore chemical space not accessible with simpler PEG linkers like F-PEG2-COOH .

Reliable Procurement for PROTAC Development

For research groups and industrial teams requiring consistent and reliable supply of PROTAC building blocks, F-PEG2-SO2-COOH is a prudent choice due to its well-documented, long-term stability under multiple storage conditions . The explicit data for stability of both powder and stock solutions allows for confident inventory management and minimizes the risk of experimental variability caused by compound degradation over time [3]. This is a significant logistical advantage over compounds with less defined stability profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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